2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide
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Description
2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C21H18F3N3O3S and its molecular weight is 449.45. The purity is usually 95%.
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Scientific Research Applications
Novel Antagonists and Inverse Agonists Development
Research on pyridazin-3-one derivatives, similar in structure to the specified compound, highlights their potential as histamine H3 receptor antagonists/inverse agonists. Such compounds are explored for their use in treating attentional and cognitive disorders, showcasing high affinity and selectivity for human and rat H3 receptors. This indicates a potential research avenue for the specified compound in neuroscience and pharmacology (Hudkins et al., 2011).
Antimicrobial and Antioxidant Activities
The synthesis of novel pyridine and fused pyridine derivatives, including structures with similarities to the mentioned compound, has shown that these compounds exhibit antimicrobial and antioxidant activity. This suggests that derivatives of the specified compound could also be explored for their antimicrobial and antioxidant properties, contributing to the search for new therapeutic agents (Flefel et al., 2018).
Herbicidal Activities
Studies on pyridazine derivatives, particularly those with trifluoromethylphenyl groups, have explored their herbicidal and bleaching activities. This research highlights the potential agricultural applications of such compounds in controlling unwanted vegetation and improving crop protection strategies. The specified compound, with its structural features, may thus hold potential in the development of new herbicides (Xu et al., 2008).
Synthesis and Characterization
The compound's synthesis could involve methodologies similar to those used for synthesizing pyridazin-3-one and 2-amino-5-arylazopyridine derivatives. Such synthetic routes offer insights into the preparation of a wide range of heterocyclic compounds, including potential optimizations for the specified compound to enhance its physical and chemical properties for various applications (Ibrahim & Behbehani, 2014).
Properties
IUPAC Name |
2-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N3O3S/c1-29-17-8-6-13(10-18(17)30-2)16-7-9-20(27-26-16)31-12-19(28)25-15-5-3-4-14(11-15)21(22,23)24/h3-11H,12H2,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZEBVIFLMBHFMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(C=C2)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.